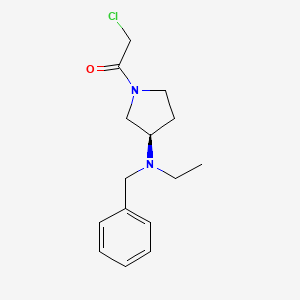![molecular formula C16H24N2O2 B7986965 [(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7986965.png)
[(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and an isopropyl-amino moiety.
Preparation Methods
The synthesis of [(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and isopropyl-amino groups. The synthetic route may involve the use of reagents such as benzyl bromide, isopropylamine, and acetic acid under specific reaction conditions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
[(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
[(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Researchers may investigate its potential therapeutic applications, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.
Industry: The compound may be utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of [(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
[(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties and reactivity.
Benzylamine derivatives: Compounds with a benzylamine moiety may exhibit similar biological activity and potential therapeutic applications.
Acetic acid derivatives: These compounds may have similar chemical reactivity and can be used in similar synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)18(10-14-6-4-3-5-7-14)15-8-9-17(11-15)12-16(19)20/h3-7,13,15H,8-12H2,1-2H3,(H,19,20)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJALQFXYIBLPZ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)[C@H]2CCN(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-cyclopropyl-amine](/img/structure/B7986882.png)
![1-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B7986889.png)



![2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7986946.png)
![(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7986950.png)
![[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7986953.png)
![[(R)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7986954.png)
![[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7986961.png)
![[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7986974.png)
![[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7986976.png)
![N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-acetamide](/img/structure/B7986983.png)
![N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide](/img/structure/B7986991.png)
